Einecs 295-957-6

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 295-957-6 is a regulatory identifier for a chemical substance registered under the EU’s pre-REACH legislation. Structural and functional details are critical for accurate classification; however, the absence of direct data on EINECS 295-957-6 in the evidence necessitates reliance on comparative methodologies to infer its properties and applications .

Properties

CAS No. |

92797-51-8 |

|---|---|

Molecular Formula |

C22H49N3O2 |

Molecular Weight |

387.6 g/mol |

IUPAC Name |

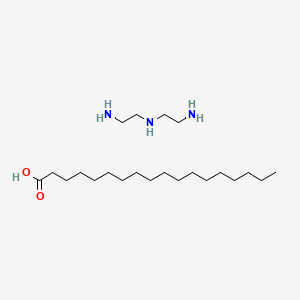

N'-(2-aminoethyl)ethane-1,2-diamine;octadecanoic acid |

InChI |

InChI=1S/C18H36O2.C4H13N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;5-1-3-7-4-2-6/h2-17H2,1H3,(H,19,20);7H,1-6H2 |

InChI Key |

BFIIGSSNILPJSG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.C(CNCCN)N |

Related CAS |

101610-61-1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of octadecanoic acid, reaction products with diethylenetriamine involves the reaction of octadecanoic acid with diethylenetriamine under controlled conditions. The reaction typically requires a suitable temperature and pressure, and a catalyst may be used to promote the reaction . The product is usually a solid compound, appearing as a white to pale yellow powder .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in reactors designed to handle the required temperature and pressure conditions. The use of catalysts and solvents may vary depending on the specific industrial process .

Chemical Reactions Analysis

Types of Reactions: Octadecanoic acid, reaction products with diethylenetriamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the compound’s structure and properties.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Various reagents, depending on the desired substitution, can be employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce amines or other derivatives .

Scientific Research Applications

Chemistry: In chemistry, octadecanoic acid, reaction products with diethylenetriamine are used as intermediates in the synthesis of other compounds. They are also employed in the study of reaction mechanisms and kinetics .

Biology: In biological research, this compound can be used to study cell membrane interactions and protein-lipid interactions due to its amphiphilic nature .

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anti-inflammatory effects .

Industry: Industrially, this compound is used as a coating additive, stabilizer, and in the production of surfactants and emulsifiers .

Mechanism of Action

The mechanism of action of octadecanoic acid, reaction products with diethylenetriamine involves its interaction with various molecular targets. The compound’s amphiphilic nature allows it to interact with both hydrophilic and hydrophobic molecules, making it effective in modifying surface properties and enhancing the stability of emulsions . The primary and secondary amino groups of diethylenetriamine play a crucial role in these interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity Analysis

Structural analogs are identified using computational tools like the Tanimoto index , which measures similarity via PubChem 2D fingerprints. A threshold of ≥70% similarity is often used to define "highly similar" compounds, enabling read-across predictions for toxicological or physicochemical properties . For example:

- CAS 769-92-6 (a compound with detailed synthesis protocols in ) shares structural motifs (e.g., aromatic rings, functional groups) with hypothetical analogs of EINECS 295-957-5.

- CAS 10273-89-9 () has analogs such as CAS 10273-90-2 (similarity: 0.98) and CAS 1008-89-5 (0.95), highlighting the role of halogenation or alkyl chain variations in modulating properties like solubility or toxicity .

Functional Similarity

Functionally similar compounds may share applications (e.g., catalysts, pharmaceuticals) despite structural differences. For instance:

- 9-Anthracenecarboxylic acid (CAS 723-62-6 , ) is a polycyclic aromatic carboxylic acid used in organic synthesis. If EINECS 295-957-6 belongs to this class, its reactivity in esterification or metal coordination could parallel anthracene derivatives .

- CAS 951127-25-6 (), a fluorinated compound with a molecular weight of 327.32 g/mol, demonstrates how electronegative substituents (e.g., fluorine) enhance metabolic stability—a feature relevant to pharmaceuticals or agrochemicals .

Data-Driven Comparison

Machine learning models, such as Read-Across Structure Activity Relationships (RASAR), leverage toxicity databases (e.g., REACH Annex VI) to predict hazards for unlabeled EINECS compounds. For example:

- A study using 1,387 labeled compounds from REACH Annex VI achieved coverage of 33,000 EINECS substances via similarity networks, illustrating how this compound could be linked to analogs with known toxicity profiles .

- Key Parameters :

Research Findings and Limitations

- Gaps : The absence of explicit data on this compound limits direct validation. Discrepancies in similarity thresholds (e.g., Tanimoto ≥70% vs. ≥85%) may affect risk assessments .

- Safety Profiles : Functional analogs like CAS 723-62-6 (anthracene derivatives) often exhibit phototoxicity or environmental persistence, necessitating stringent handling protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.